2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE

Description

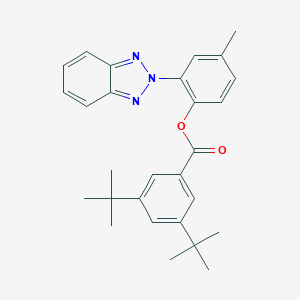

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE is a chemical compound known for its role as a UV absorber. It is commonly used in various industries to protect materials from the harmful effects of ultraviolet radiation. This compound is particularly valued for its stability and effectiveness in preventing degradation caused by UV light.

Properties

Molecular Formula |

C28H31N3O2 |

|---|---|

Molecular Weight |

441.6g/mol |

IUPAC Name |

[2-(benzotriazol-2-yl)-4-methylphenyl] 3,5-ditert-butylbenzoate |

InChI |

InChI=1S/C28H31N3O2/c1-18-12-13-25(24(14-18)31-29-22-10-8-9-11-23(22)30-31)33-26(32)19-15-20(27(2,3)4)17-21(16-19)28(5,6)7/h8-17H,1-7H3 |

InChI Key |

SEESLNDKNCTWOB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N3N=C4C=CC=CC4=N3 |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N3N=C4C=CC=CC4=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE typically involves the reaction of 2-(2H-benzotriazol-2-yl)-4-methylphenol with 3,5-di-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.

Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE has a wide range of applications in scientific research:

Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.

Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

Medicine: Explored for its role in protecting skin from UV radiation in sunscreen formulations.

Industry: Widely used in the plastics industry to enhance the durability and lifespan of products exposed to sunlight.

Mechanism of Action

The primary mechanism by which 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE exerts its effects is through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from reaching and damaging the underlying material. The compound’s molecular structure allows it to effectively absorb a broad spectrum of UV light, making it highly efficient as a UV stabilizer.

Comparison with Similar Compounds

Similar Compounds

- 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol

- 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

- 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)phenol

Uniqueness

Compared to similar compounds, 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE offers enhanced stability and a broader absorption spectrum. Its unique combination of benzotriazole and benzoate moieties provides superior protection against UV radiation, making it a preferred choice in applications requiring long-term UV stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.